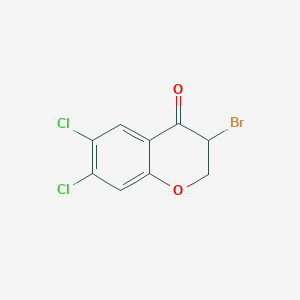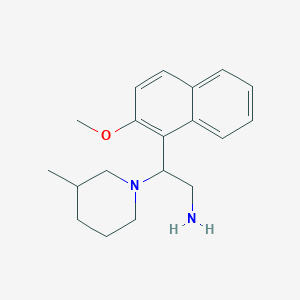
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is a chemical compound with the molecular formula C19H20OSi It is known for its unique structure, which includes a fluoranthene moiety linked to a trimethylsilane group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane typically involves the reaction of 2,3-dihydrofluoranthene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrofluoranthene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoranthene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluoranthene derivatives, while reduction can produce dihydrofluoranthene compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is used as a precursor for the synthesis of various fluoranthene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and the development of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and molecular targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research is ongoing to explore its use in drug development and the treatment of various diseases.
Industry
Industrially, the compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mecanismo De Acción
The mechanism of action of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors to modulate their activity. The fluoranthene moiety plays a crucial role in these interactions, while the trimethylsilyl group influences the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dihydro-1-naphthyloxy)trimethylsilane
- (2,3-Dihydro-1-anthracenyloxy)trimethylsilane
- (2,3-Dihydro-1-phenanthryloxy)trimethylsilane
Uniqueness
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is unique due to its specific fluoranthene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
83291-47-8 |
|---|---|
Fórmula molecular |
C19H20OSi |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2,3-dihydrofluoranthen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C19H20OSi/c1-21(2,3)20-17-12-11-13-7-6-10-15-14-8-4-5-9-16(14)19(17)18(13)15/h4-10H,11-12H2,1-3H3 |
Clave InChI |
BEWALQUFYITCQG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C2C3=CC=CC=C3C4=CC=CC(=C42)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)

![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)




![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)
![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

